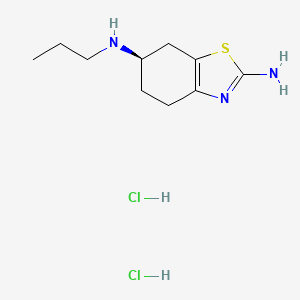

Dexpramipexole dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KNS 760704, auch bekannt als Dexpramipexol, ist eine synthetische Amino-Benzothiazol-Verbindung. Es wurde in erster Linie auf seine potenziellen neuroprotektiven Eigenschaften untersucht, insbesondere in der Behandlung der amyotrophen Lateralsklerose (ALS). Diese Verbindung hat sich als vielversprechend erwiesen, um die mitochondriale Funktion zu erhalten und die Produktion von reaktiven Sauerstoffspezies zu reduzieren, die in neurodegenerativen Erkrankungen entscheidend sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KNS 760704 umfasst die Herstellung des Benzothiazolringsystems, gefolgt von der Einführung der Propylgruppe an der Stickstoffposition. Die Reaktion beginnt typischerweise mit der Kondensation von 2-Aminothiophenol mit einem geeigneten Aldehyd, um den Benzothiazol-Kern zu bilden. Die anschließende Alkylierung mit Propylbromid unter basischen Bedingungen liefert das gewünschte Produkt .

Industrielle Produktionsmethoden

Die industrielle Produktion von KNS 760704 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KNS 760704 involves the preparation of the benzothiazole ring system followed by the introduction of the propyl group at the nitrogen position. The reaction typically starts with the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core. Subsequent alkylation with propyl bromide under basic conditions yields the desired product .

Industrial Production Methods

Industrial production of KNS 760704 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KNS 760704 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können den Benzothiazolring in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Benzothiazolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dihydrobenzothiazolderivate.

Substitution: Verschiedene substituierte Benzothiazolderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Benzothiazolderivaten zu untersuchen.

Biologie: Untersucht auf seine neuroprotektiven Eigenschaften in zellbasierten Assays und Tiermodellen.

Medizin: Als potenzielle Behandlung für amyotrophe Lateralsklerose und hypereosinophile Syndrome untersucht.

Wirkmechanismus

Der genaue Wirkmechanismus von KNS 760704 ist nicht vollständig geklärt. Es wird angenommen, dass es seine Wirkungen über verschiedene Wege ausübt:

Mitochondriale Funktion: KNS 760704 hilft, die mitochondriale Integrität und Funktion zu erhalten, wodurch die Produktion von reaktiven Sauerstoffspezies reduziert wird.

Apoptotische Wege: Die Verbindung schwächt die Aktivierung von apoptotischen Wegen und fördert so das Zellüberleben.

Eosinophile Reifung: Vorläufige Daten deuten darauf hin, dass KNS 760704 die Eosinophilenreifung im Knochenmark beeinflussen könnte, was seine Wirksamkeit bei hypereosinophilen Syndromen erklären könnte.

Wissenschaftliche Forschungsanwendungen

Eosinophilic Disorders

Dexpramipexole has shown promise as a treatment for hypereosinophilic syndromes (HES). In clinical studies, it has been observed to significantly reduce absolute eosinophil counts (AEC) and allow for glucocorticoid reduction or cessation in patients suffering from these conditions. Notably, a study involving ten patients demonstrated that 40% achieved a ≥50% reduction in their minimum effective glucocorticoid dose after 12 weeks of treatment .

Key Findings:

- Study Design: Patients received dexpramipexole at doses of 150 mg orally twice daily.

- Results: AECs were reduced significantly, with some patients remaining asymptomatic after discontinuation of glucocorticoids .

Asthma Treatment

Recent studies have positioned dexpramipexole as a potential non-biologic alternative for patients with eosinophilic asthma. The Phase II EXHALE-1 study reported significant reductions in AEC and improvements in lung function metrics like forced expiratory volume (FEV1) after 12 weeks of treatment .

Clinical Trial Insights:

- Trial: EXHALE-1 evaluated dexpramipexole's safety and efficacy in severe asthma patients aged ≥12 years.

- Outcome: The drug was well-tolerated with no serious adverse events reported, emphasizing its potential as a safe treatment option .

Neuroprotection

Dexpramipexole has also been investigated for its neuroprotective effects, particularly in the context of ischemic brain injury. Research indicates that it can enhance mitochondrial ATP production and protect neurons during oxygen-glucose deprivation scenarios .

Experimental Approach:

- Mechanism: It binds to F1Fo ATP synthase, enhancing energy production and preventing neuronal death during ischemic events.

- Results: In animal models, dexpramipexole reduced infarct size and improved neurological outcomes post-stroke .

Case Studies

Several case studies have documented the efficacy of dexpramipexole in clinical practice:

| Patient ID | Initial AEC (cells/µL) | Post-Treatment AEC (cells/µL) | Glucocorticoid Dose Reduction | Symptom Status |

|---|---|---|---|---|

| Patient 5 | 1000 | 0 | Discontinued | Asymptomatic |

| Patient 7 | 800 | 0 | Discontinued | Asymptomatic |

| Patient 15 | 1200 | 0 | Discontinued | Asymptomatic |

These cases illustrate the potential for dexpramipexole to provide significant clinical benefits while minimizing reliance on corticosteroids.

Wirkmechanismus

The exact mechanism of action of KNS 760704 is not fully understood. it is believed to exert its effects through several pathways:

Mitochondrial Function: KNS 760704 helps maintain mitochondrial integrity and function, reducing the production of reactive oxygen species.

Apoptotic Pathways: The compound attenuates the activation of apoptotic pathways, thereby promoting cell survival.

Eosinophil Maturation: Preliminary data suggest that KNS 760704 may affect eosinophil maturation in the bone marrow, which could explain its efficacy in hypereosinophilic syndromes.

Vergleich Mit ähnlichen Verbindungen

KNS 760704 ist strukturell ähnlich wie Pramipexol, einem hoch affinen Agonisten an Dopamin-D2-, D3- und D4-Rezeptoren. KNS 760704 hat eine viel geringere Affinität für diese Rezeptoren, wodurch es weniger wahrscheinlich ist, dass es dopaminerge Nebenwirkungen hervorruft. Diese einzigartige Eigenschaft macht KNS 760704 zu einem geeigneteren Kandidaten für neuroprotektive Anwendungen ohne die damit verbundenen dopaminergen Nebenwirkungen .

Liste ähnlicher Verbindungen

Pramipexol: Ein hoch affiner Dopaminrezeptoragonist mit neuroprotektiven Eigenschaften.

Riluzol: Ein unspezifisches Neuroprotektivum, das zur Behandlung der amyotrophen Lateralsklerose eingesetzt wird.

Rotigotin: Ein Dopaminrezeptoragonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Eigenschaften

CAS-Nummer |

104632-27-1 |

|---|---|

Molekularformel |

C10H18ClN3S |

Molekulargewicht |

247.79 g/mol |

IUPAC-Name |

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |

InChI |

InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1 |

InChI-Schlüssel |

YLOYRMPMRZXEMW-OGFXRTJISA-N |

SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |

Isomerische SMILES |

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl |

Kanonische SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl |

Aussehen |

Assay:≥95%A crystalline solid |

Synonyme |

N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.